(E)-4-methylhex-2-enoic Acid
Overview
Description
(E)-4-methylhex-2-enoic acid, also known as ethyl 4-methylhex-2-enoate, is a colorless liquid with a fruity odor. It is an important intermediate in the synthesis of various chemicals, including flavors and fragrances. In recent years, this compound has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Biosynthetic Studies
The biosynthesis of related compounds, such as 2-amino-4-methylhex-4-enoic acid, has been examined in plants like Aesculus californica, revealing insights into amino acid synthesis and plant metabolism. For instance, the role of isoleucine as a precursor in these processes has been highlighted, expanding our understanding of plant biochemistry (Fowden & Mazelis, 1971).
Chemical Synthesis and Configuration Analysis
Significant research has been conducted on the synthesis and configuration of related compounds. Studies on palladium-catalyzed hydrogenation of 4-methylhexa-2,3-dienoic acid, for example, offer insights into molecular dissymmetry and the conversion into centrodissymmetry, which is crucial for understanding the stereochemical aspects of organic compounds (Crombie, Jenkins, & Roblin, 1975).
Photochemistry
Research into the photoisomerizations of related compounds, such as protonated 4-methylpent-2-enoic acid, sheds light on the mechanisms of photo-induced reactions in organic compounds. These studies contribute to the broader understanding of photochemical processes in organic chemistry (Childs et al., 1983).
Amino Acid Characterization
The identification and characterization of amino acids in various species, including their role in protein synthesis and interaction with enzymes, has been a topic of interest. For example, the characterization of amino acids in Aesculus californica provides insights into the role of specific amino acids in plants and their enzymatic interactions (Fowden, 1968).
Food Chemistry
In the field of food chemistry, the behavior of compounds like 4-hydroxyhex-2-enal in oil-in-water emulsions has been studied, contributing to our understanding of food preservation, spoilage, and the chemistry of flavor compounds (Vandemoortele et al., 2020).
properties
IUPAC Name |
(E)-4-methylhex-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYRHGGXBLRFHS-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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